![molecular formula C21H16ClN3O3S B3403239 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1105241-99-3](/img/structure/B3403239.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.9. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Drugs
Thiophene moieties, including the compound , have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory .
Anti-Psychotic Drugs
Thiophene derivatives have been used in the development of anti-psychotic drugs . This makes the compound potentially useful in the treatment of psychiatric disorders.
Anti-Arrhythmic Drugs
Thiophene derivatives have also been used in the development of anti-arrhythmic drugs . This suggests that the compound could potentially be used in the treatment of irregular heartbeats.
Anti-Anxiety Drugs
Thiophene derivatives have been used in the development of anti-anxiety drugs . This suggests that the compound could potentially be used in the treatment of anxiety disorders.
Anti-Fungal Drugs
Thiophene derivatives have been used in the development of anti-fungal drugs . This suggests that the compound could potentially be used in the treatment of fungal infections.
Antioxidant Drugs
Thiophene derivatives have been used in the development of antioxidant drugs . This suggests that the compound could potentially be used in the treatment of conditions caused by oxidative stress.
Anti-Cancer Drugs
Thiophene derivatives have been used in the development of anti-cancer drugs . This suggests that the compound could potentially be used in the treatment of cancer.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity . They are known to interact with various targets, including tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades . CDK4 inhibitors, on the other hand, prevent the activity of CDK4, an enzyme that plays a key role in cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Similar compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDALTJZMCRRQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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